Cas no 612064-76-3 (Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro-)
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro-
- LS-11159
- MFCD26122493
- 612064-76-3
- 6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one
- 8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
- CS-0080894
- AKOS015884642
- 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7h)-one
- ALBB-031026
-
- MDL: MFCD26122493
- Inchi: 1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2
- InChI Key: CVHQKQLTGHGAFN-UHFFFAOYSA-N
- SMILES: O=C1C2C=NC3=CC=NN3C=2CCC1
Computed Properties
- Exact Mass: 187.07467
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.26
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332328-100mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 100mg |
$146 | 2021-08-18 | |
| Chemenu | CM332328-250mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 250mg |
$281 | 2021-08-18 | |
| Chemenu | CM332328-1g |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 1g |
$488 | 2021-08-18 | |
| abcr | AB561258-500 mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one; . |
612064-76-3 | 500MG |
€272.40 | 2023-07-11 | ||
| abcr | AB561258-1 g |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one; . |
612064-76-3 | 1g |
€322.50 | 2023-07-11 | ||
| Chemenu | CM332328-100mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 100mg |
$104 | 2023-02-17 | |
| Chemenu | CM332328-250mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 250mg |
$173 | 2023-02-17 | |
| Chemenu | CM332328-1g |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
612064-76-3 | 95%+ | 1g |
$346 | 2023-02-17 | |
| abcr | AB561258-500mg |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one; . |
612064-76-3 | 500mg |
€269.00 | 2025-04-17 | ||
| abcr | AB561258-1g |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one; . |
612064-76-3 | 1g |
€317.00 | 2025-04-17 |
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro- Suppliers
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro- Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro-
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro: A Comprehensive Overview and Recent Research Applications
Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of fused pyrazole and quinazoline derivatives, which are well-known for their diverse pharmacological effects. The CAS number 612064-76-3 provides a unique identifier for this molecule, facilitating its study and commercialization in research and industrial settings.
The chemical structure of Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro features a pyrazole ring fused with a quinazoline scaffold, creating a system with rich electronic and steric properties. This configuration allows for multiple sites of functionalization, making it a versatile scaffold for drug discovery. The presence of the 8,9-dihydro substituent further modulates the molecule's reactivity and biological interactions, contributing to its potential as a lead compound in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro framework has been explored for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its ability to interact with multiple biological targets has made it a subject of intense interest among researchers seeking innovative drug candidates.
One of the most compelling aspects of this compound is its reported bioactivity. Studies have demonstrated that derivatives of Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro exhibit inhibitory effects on key enzymes and receptors involved in disease pathways. For instance, certain analogs have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. These findings have prompted further investigation into optimizing the structure-activity relationships (SAR) of this scaffold to enhance its pharmacological profile.
The synthesis of Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro and its derivatives has been the focus of several synthetic studies aimed at improving yield and purity. Researchers have employed various methodologies, including cyclocondensation reactions and multi-step synthetic routes, to access this compound efficiently. Advances in synthetic techniques have not only facilitated the production of larger quantities but also enabled the introduction of diverse functional groups to tailor the biological activity.
Recent publications highlight the exploration of Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro in computational modeling studies aimed at understanding its interactions with biological targets. Molecular docking simulations have been particularly valuable in predicting binding affinities and identifying key residues involved in receptor-ligand interactions. These computational approaches complement experimental efforts by providing insights into the molecular basis of bioactivity.
The pharmacokinetic properties of Pyrazolo[1,5-a]quinazolin-6(7H)-one, 8,9-dihydro derivatives are another critical area of investigation. Researchers are assessing factors such as solubility, metabolic stability, and distribution to ensure that these compounds exhibit favorable pharmacokinetic profiles for clinical translation. Understanding these properties is essential for designing effective drug formulations and optimizing dosing regimens.
Given its promising characteristics, Pyrazolo[1a quinolizin-6(7H)-one 8a hydro -dihydro has been incorporated into several clinical trials as part of larger drug development programs. While results from these trials are still emerging, preliminary findings suggest that compounds derived from this scaffold hold significant therapeutic potential. The ongoing research underscores the importance of continued investigation into this class of molecules.
The future direction for research on Pyrazolo[1a quinolizin -dihydr one -dihydro includes exploring novel synthetic strategies to access more complex derivatives and evaluating their efficacy in vivo models. Additionally, there is growing interest in combining computational methods with experimental approaches to accelerate the discovery process. Collaborative efforts between academia and industry are expected to play a pivotal role in bringing these promising compounds closer to clinical application.
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